d BET6; d-BET6
Description
Principles of Proteolysis-Targeting Chimeras (PROTACs) as Chemical Biology Tools
Proteolysis-Targeting Chimeras (PROTACs) are innovative bifunctional molecules designed to eliminate specific proteins from within a cell. portlandpress.combiochempeg.commtoz-biolabs.com They represent a paradigm shift from traditional inhibitors that merely block a protein's function to a strategy that leads to the protein's complete removal. biochempeg.comresearchgate.net
A PROTAC molecule consists of three key components:
A ligand that binds to the target protein of interest (POI). mtoz-biolabs.com
A ligand that recruits an E3 ubiquitin ligase. mtoz-biolabs.com
A linker that connects the two ligands. biochempeg.com
The simultaneous binding of a PROTAC to both the target protein and an E3 ligase brings them into close proximity. portlandpress.com This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from the E3 ligase to the target protein. portlandpress.commdpi.com The polyubiquitinated target protein is then recognized and degraded by the proteasome, the cell's natural protein disposal system. portlandpress.commdpi.com This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules. portlandpress.com
Genesis and Evolution of BET Degraders, with focus on dBET6 Development
The development of small-molecule inhibitors targeting BET proteins, such as JQ1, demonstrated the therapeutic potential of modulating BET protein function. patsnap.com However, these inhibitors act by competitively binding to the bromodomains, which can sometimes lead to incomplete target suppression and the development of resistance. aacrjournals.orgpnas.org
This led to the development of BET-targeting PROTACs, which offer a more robust and sustained method of reducing BET protein levels. pnas.org Early BET degraders, such as dBET1 and ARV-771, showed promise but also highlighted the need for further optimization to improve potency and cellular permeability. pnas.orgcancer-research-network.com
Through a process of chemical optimization of the first-generation degrader dBET1, researchers developed dBET6. aacrjournals.orgcancer-research-network.comnih.gov This second-generation degrader features an optimized linker that enhances its ability to form a stable ternary complex between the BET protein and the E3 ligase cereblon (CRBN). cancer-research-network.compnas.org This optimization resulted in a highly potent and cell-permeable compound with significantly improved efficacy in degrading BET proteins compared to its predecessors. aacrjournals.orgcancer-research-network.comnih.gov
Research Findings on dBET6
Extensive preclinical research has demonstrated the potent and selective activity of dBET6 in various cancer models.
Biochemical and Cellular Effects:
Potent BET Protein Degradation: dBET6 is a highly potent degrader of the BET family proteins BRD2, BRD3, and BRD4. nih.govchemicalprobes.org It induces their degradation at nanomolar concentrations, with an IC50 of approximately 14 nM for BRD4 binding. chemicalprobes.orgmedchemexpress.comselleckchem.com
Mechanism of Action: dBET6 functions as a PROTAC, linking BET proteins to the E3 ubiquitin ligase cereblon (CRBN), leading to their ubiquitination and subsequent degradation by the proteasome. cancer-research-network.comchemicalprobes.orgrndsystems.com This degradation is dependent on the presence of CRBN. cancer-research-network.commedchemexpress.eu
Superiority over Inhibition: Studies have shown that BET degradation by dBET6 is more effective than simple BET inhibition with molecules like JQ1. aacrjournals.org While JQ1 preferentially displaces BRD4 from super-enhancers, dBET6 leads to a global depletion of BRD4 from chromatin. aacrjournals.org This results in a more profound and widespread disruption of gene transcription. nih.govselleckchem.com
Downregulation of Oncogenes: A key consequence of BET protein degradation by dBET6 is the downregulation of the MYC oncogene, a critical driver in many cancers. selleckchem.comresearchgate.netnih.gov
Induction of Apoptosis: By disrupting essential transcriptional programs, dBET6 effectively induces apoptosis (programmed cell death) in cancer cells. aacrjournals.orgselleckchem.comrndsystems.com
Anti-Tumor Activity:
T-Cell Acute Lymphoblastic Leukemia (T-ALL): dBET6 has demonstrated significant antitumor activity in preclinical models of T-ALL. cancer-research-network.commedchemexpress.comrndsystems.com It effectively reduces the leukemic burden and extends survival in mouse models of the disease. cancer-research-network.comrndsystems.com
Glioblastoma (GBM): Research has shown that dBET6 can inhibit the proliferation and self-renewal of glioblastoma cells. pnas.orgpnas.org It overcomes both intrinsic and acquired resistance to BET inhibitors in GBM models. pnas.org
Lung Cancer: dBET6 has been shown to induce apoptosis in human lung cancer cells with higher potency than the inhibitor JQ1. nih.gov Nanoparticle formulations of dBET6 have been developed to improve its solubility and bioavailability for potential lung cancer therapy. nih.gov
Solid Tumors: dBET6 has shown efficacy in various solid tumor cell lines and can enhance the anti-proliferative effects of cytotoxic chemotherapies. researchgate.netnih.gov
Interactive Data Tables
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C42H45ClN8O7S | rndsystems.comnih.gov |
| Molecular Weight | 841.38 g/mol | rndsystems.com |
| CAS Number | 1950634-92-0 | rndsystems.commedkoo.com |
| Mechanism of Action | PROTAC-mediated degradation of BET proteins via Cereblon (CRBN) E3 ligase | chemicalprobes.orgrndsystems.com |
| IC50 for BRD4 | 14 nM | medchemexpress.comselleckchem.com |
| DC50 for BRD4 degradation | 6 nM in HEK293T cells | rndsystems.com |
| Finding | Cell/Model System | Key Result | Reference |
|---|---|---|---|
| Potent BET degradation | MOLT4 (T-ALL) cells | Induces degradation of BRD2, BRD3, and BRD4 | nih.gov |
| Anti-proliferative activity | MV4-11 cells | IC50 of 10.33 nM | medchemexpress.com |
| Superiority over BET inhibitors | T-ALL cell lines | More potent and cytotoxic than JQ1 and dBET1 | aacrjournals.org |
| In vivo efficacy | T-ALL mouse model | Reduces leukemic burden and improves survival | cancer-research-network.comrndsystems.com |
| Overcomes resistance | Glioblastoma (GBM) cells | Effective against cells with intrinsic and acquired resistance to BET inhibitors | pnas.org |
Properties
Molecular Formula |
C42H45ClN8O7S |
|---|---|
Molecular Weight |
841.4 g/mol |
IUPAC Name |
2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]acetamide |
InChI |
InChI=1S/C42H45ClN8O7S/c1-23-24(2)59-42-35(23)37(26-13-15-27(43)16-14-26)46-29(38-49-48-25(3)50(38)42)21-33(53)44-19-8-6-4-5-7-9-20-45-34(54)22-58-31-12-10-11-28-36(31)41(57)51(40(28)56)30-17-18-32(52)47-39(30)55/h10-16,29-30H,4-9,17-22H2,1-3H3,(H,44,53)(H,45,54)(H,47,52,55) |
InChI Key |
JGQPZPLJOBHHBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Dbet6 Mediated Degradation
Molecular Recognition and Engagement in Protein Degradation
The functionality of dBET6 as a protein degrader is initiated by its ability to simultaneously bind to both a target BET protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This critical step brings the target protein into close proximity with the enzymatic machinery responsible for tagging it for destruction.
Interaction Landscape with BET Bromodomains (BRD2, BRD3, BRD4, BRDT)
dBET6 is engineered with a ligand derived from JQ1, a well-characterized inhibitor that binds to the bromodomains of BET proteins. pnas.orgnih.gov This component of dBET6 allows it to effectively engage with BRD2, BRD3, and BRD4. pnas.orgnih.gov The testis-specific BRDT is also a member of the BET family. biorxiv.org The interaction is characterized by the binding of the JQ1 moiety into the acetyl-lysine binding pocket of the two tandem bromodomains (BD1 and BD2) present in each BET protein. biorxiv.org While based on the same JQ1 warhead, dBET6 demonstrates a preference for degrading BRD4's first bromodomain (BD1) over its second (BD2). nih.gov This selectivity is in contrast to other PROTACs like MZ1, which preferentially targets BRD4's BD2. nih.gov The affinity of dBET6 for BRD4 has been reported with an IC50 of 14 nM. selleck.co.jp
Table 1: Interaction Profile of dBET6 with BET Bromodomains
| Target Protein | Interacting Domain(s) | Reported Affinity (IC50) | Key Features of Interaction |
| BRD2 | BD1, BD2 | Not explicitly quantified for dBET6 alone | Degraded by dBET6. pnas.orgnih.gov |
| BRD3 | BD1, BD2 | Not explicitly quantified for dBET6 alone | Degraded by dBET6. pnas.orgnih.gov |
| BRD4 | BD1, BD2 | 14 nM selleck.co.jpchemicalprobes.org | JQ1-based ligand binds to acetyl-lysine pocket. pnas.orgnih.gov Preferential degradation of BD1 over BD2. nih.gov |
| BRDT | BD1, BD2 | Not explicitly quantified for dBET6 alone | Member of the BET family targeted by JQ1-based inhibitors. biorxiv.org |
Recruitment and Binding to the E3 Ubiquitin Ligase Cereblon (CRBN)
The other key functional component of dBET6 is a phthalimide (B116566) moiety, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). nih.govmedchemexpress.eu This interaction is crucial for the subsequent steps of protein degradation. The binding of dBET6 to CRBN effectively recruits the entire CRL4^CRBN^ E3 ubiquitin ligase complex. nih.gov Studies have shown that dBET6-induced degradation of BET proteins is entirely dependent on the presence of CRBN; in cells where CRBN is knocked down or absent, dBET6 is unable to induce BET protein degradation. pnas.orgmedchemexpress.eu The binding affinity of dBET6 to CRBN has been shown to be similar to other related degraders, with KD values typically less than 100 nM. biorxiv.org
Formation, Stability, and Cooperativity of the Ternary Complex (dBET6-BET-CRBN)
The simultaneous binding of dBET6 to both a BET protein and CRBN results in the formation of a transient ternary complex. The stability and conformation of this complex are critical determinants of the efficiency of subsequent ubiquitination and degradation. Interestingly, the formation of the dBET6-BET-CRBN ternary complex exhibits negative cooperativity. nih.govnih.gov This means that the binding of one protein partner (either BET or CRBN) to dBET6 slightly reduces its affinity for the other partner. For instance, the IC50 of dBET6 for CRBN increases in the presence of BRD4's bromodomains. nih.gov Despite this negative cooperativity, dBET6 remains a highly effective degrader, suggesting that the ternary complex, once formed, is sufficiently stable and conformationally poised for the enzymatic transfer of ubiquitin. nih.gov Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies have suggested that the dBET6-induced ternary complex is dynamic and may not form a single, rigid protein-protein interface. researchgate.netacs.org
Table 2: Cooperativity in dBET6 Ternary Complex Formation
| Ternary Complex | Cooperativity Factor (αapp) | Observation | Reference |
| CRBN-dBET6-BRD4(BD1) | 0.6 | Negative Cooperativity | nih.govnih.gov |
| CRBN-dBET6-BRD4(BD2) | 0.2 | Negative Cooperativity | nih.govnih.gov |
An αapp value less than 1 indicates negative cooperativity.
Ubiquitination Dynamics and Proteasomal Degradation Pathways
Once the ternary complex is formed, the recruited E3 ligase complex, CRL4^CRBN^, catalyzes the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target BET protein. This process, known as polyubiquitination, marks the BET protein for recognition and subsequent degradation by the 26S proteasome. pnas.orgarvojournals.org The degradation of BRD2, BRD3, and BRD4 by dBET6 has been shown to be rapid, occurring within hours of treatment, and can be reversed by treatment with proteasome inhibitors. pnas.org The efficiency of degradation is influenced by factors such as the stability of the ternary complex and the accessibility of lysine residues on the target protein. researchgate.netdrugdiscoverychemistry.com
Downstream Biological Consequences of dBET6-Induced Protein Degradation
The removal of BET proteins from the cellular environment by dBET6 has profound effects on gene regulation, ultimately leading to its potent anti-cancer activity.
Modulation of Global Transcription Elongation and RNA Polymerase II Activity
BET proteins, particularly BRD4, are known to be critical coactivators of transcription. They play a key role in the release of paused RNA Polymerase II (Pol II) at the promoter regions of genes, a rate-limiting step in transcription elongation. nih.govsigmaaldrich.com By inducing the degradation of BET proteins, dBET6 causes a drastic reduction in their genomic occupancy. pnas.org This leads to a global collapse of transcription elongation, which phenocopies the effects of inhibiting CDK9, a kinase essential for Pol II pause release. nih.gov Specifically, dBET6 treatment results in a significant decrease in the phosphorylation of the C-terminal domain of Pol II at serine 2 (Ser2-P), a hallmark of actively elongating polymerase. nih.gov This impairment of Pol II activity and transcription elongation leads to the downregulation of key oncogenes, such as c-MYC, and contributes to the anti-proliferative effects of dBET6. nih.govmedchemexpress.eu Studies have shown that dBET6 treatment leads to an increase in promoter-proximal pausing of Pol II, an effect attributed to the loss of BRD4, and a reduction in enhancer activity, which is linked to the loss of BRD2. nih.gov
Alteration of Specific Gene Expression Programs (e.g., c-MYC, E2F1)
The degradation of Bromodomain and extraterminal (BET) proteins by dBET6 profoundly disrupts key transcriptional programs that are essential for cancer cell proliferation and survival. A primary target of this disruption is the MYC family of oncoproteins. In numerous cancer cell lines, treatment with dBET6 leads to a potent and dose-dependent downregulation of c-MYC expression at the mRNA level. e-century.us This effect is a direct consequence of BRD4 degradation, as BRD4 is a critical coactivator for MYC transcription, often at super-enhancer regions. mdpi.com Studies have shown that dBET6 is a more effective repressor of c-MYC than first-generation BET inhibitors like JQ1 or even the earlier degrader dBET1. e-century.usnih.gov This robust suppression of c-MYC is observed across a wide range of malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and various solid tumors. probechem.comselleck.co.jp
In addition to MYC, dBET6 significantly impacts the E2F1-dependent transcriptional program. pnas.org BET proteins, particularly BRD2 and BRD4, function as transcriptional coactivators for E2F1, a factor crucial for the expression of genes involved in cell cycle progression and DNA replication. nih.govsdbonline.org In glioblastoma (GBM) cells, dBET6 treatment attenuates this E2F1-driven transcription. nih.gov This is achieved not by reducing the protein levels of E2F1 itself, but by removing its essential coactivators (BET proteins) from the chromatin, thereby preventing the assembly of a productive transcription initiation complex. nih.gov This mechanism highlights that dBET6's efficacy stems from preventing the coactivator function of BET proteins in the oncogenic transcriptional programs driven by master transcription factors like E2F1. pnas.org
Table 1: Effect of dBET6 on Key Gene Expression Programs
| Gene Target | Effect of dBET6 | Cancer Model(s) | Reference(s) |
|---|---|---|---|
| c-MYC | Strong downregulation (mRNA and protein) | Solid tumors, T-ALL, Glioblastoma | e-century.usnih.govprobechem.com |
| E2F1 | Attenuation of transcriptional activity (no change in protein level) | Glioblastoma, Diffuse large B-cell lymphoma | pnas.orgnih.gov |
Impact on Chromatin Architecture and Histone Modification Patterns
The degradation of BET proteins by dBET6 induces significant alterations in chromatin structure and the landscape of histone modifications. nih.gov BET proteins are "readers" of histone lysine acetylation, meaning they bind to acetylated histones and recruit other transcriptional machinery to these sites, promoting a state of open, transcriptionally active chromatin known as euchromatin. nih.gov By removing BET proteins, dBET6 triggers a rapid collapse of this permissive chromatin state. pnas.org
Research in glioblastoma cells demonstrates that dBET6 treatment leads to a drastic reduction in BET protein occupancy at a genomic level. pnas.org This is followed by a significant decrease in the levels of active, or permissive, histone marks, specifically H3K27ac (acetylation at lysine 27 of histone H3) and H3K4me3 (trimethylation at lysine 4 of histone H3). nih.gov Concurrently, a moderate increase in repressive histone marks, such as H3K27me3 and H3K9me3, is observed. nih.gov These changes indicate a global shift from a transcriptionally active to a more repressed chromatin environment. nih.gov This remodeling of the chromatin architecture is a fundamental mechanism by which dBET6 silences the expression of oncogenes and other critical cellular programs. researchgate.netmdpi.com The initial recruitment of BET proteins appears crucial for maintaining the active chromatin state, and their degradation leads to a widespread shutdown of transcription elongation. nih.govnih.gov
Table 2: Changes in Histone Modifications following dBET6 Treatment
| Histone Mark | Type | Change Observed | Implication | Reference(s) |
|---|---|---|---|---|
| H3K27ac | Activating | Reduction | Chromatin compaction, transcriptional repression | nih.gov |
| H3K4me3 | Activating | Reduction | Transcriptional repression | nih.gov |
| H3K27me3 | Repressive | Moderate Elevation | Gene silencing | nih.gov |
| H3K9me3 | Repressive | Moderate Elevation | Heterochromatin formation, gene silencing | nih.gov |
Crosstalk with Key Intracellular Signaling Cascades (e.g., cGAS-STING, NFκB)
Recent findings have illuminated the ability of dBET6 to modulate key innate immune signaling pathways, particularly the cGAS-STING pathway. nih.govnih.gov This pathway is a critical sensor of cytosolic DNA, and its activation leads to the production of type I interferons and other inflammatory cytokines, often through the downstream activation of transcription factors like NF-κB and IRF3. nih.govfrontiersin.org
In the context of retinal damage, studies have shown that pathological stress can lead to the activation of the cGAS-STING pathway in retinal microglia. nih.govnih.gov Treatment with dBET6 was found to suppress this activation, specifically by reducing the expression of STING (Stimulator of Interferon Genes) in reactive macrophages and microglia. nih.govresearchgate.net By inhibiting the cGAS-STING pathway, dBET6 effectively dampens the subsequent inflammatory response. nih.govnih.gov Given that STING activation is a known trigger for the NF-κB signaling cascade, which itself promotes the expression of numerous pro-inflammatory genes, the inhibitory action of dBET6 on STING represents a significant point of crosstalk. nih.govnih.gov By downregulating STING, dBET6 can indirectly curtail NF-κB-mediated inflammation, a mechanism that contributes to its neuroprotective effects in models of retinal degeneration. nih.govnih.gov
Cellular Phenotypes Resulting from dBET6-Mediated Degradation
Cell Cycle Progression and Induction of Programmed Cell Death Pathways
A major cellular consequence of dBET6 treatment is the profound inhibition of cell proliferation, which is achieved through a combination of cell cycle arrest and the induction of programmed cell death (apoptosis). nih.govresearchgate.net The downregulation of key transcriptional regulators like c-MYC and E2F1, as detailed previously, directly impacts the machinery of the cell cycle. pnas.org In glioblastoma cells, dBET6 treatment causes cell cycle arrest, which is correlated with altered levels of key cell cycle-related proteins. pnas.org
Furthermore, dBET6 is a potent inducer of apoptosis in a wide array of cancer cells. nih.govtargetmol.com In a study across 16 solid tumor cell lines, dBET6 was found to significantly increase the apoptotic cell fraction in 14 of them. nih.gov This pro-apoptotic effect is generally more potent compared to that of BET inhibitors like JQ1. nih.gov The induction of apoptosis has been confirmed in various cancer types, including T-cell acute lymphoblastic leukemia (T-ALL) and acute myeloid leukemia (AML), where dBET6 prompts a robust apoptotic response that contributes significantly to its anti-leukemic activity. probechem.comselleck.co.jpresearchgate.net
Table 3: Induction of Apoptosis by dBET6 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Apoptosis Induction | Reference(s) |
|---|---|---|---|
| MOLT4 | T-cell Acute Lymphoblastic Leukemia | Yes | probechem.comselleck.co.jp |
| HCT15, HCT116 | Colon Cancer | Yes | nih.gov |
| MCF7, SKBR3, T47D | Breast Cancer | Yes | nih.gov |
| A375, MEL-JUSO | Melanoma | Yes | nih.gov |
| A2780, HEY, SKOV3 | Ovarian Cancer | Yes | nih.gov |
| H1993 | Lung Cancer | Yes | nih.gov |
| DU145, LNCAP | Prostate Cancer | Yes | nih.gov |
| Various AML cells | Acute Myeloid Leukemia | Yes | researchgate.net |
Influence on Cellular Differentiation and Plasticity
BET proteins are fundamental regulators of the transcriptional programs that establish and maintain cell identity and differentiation states. nih.gov By degrading these proteins, dBET6 can influence cellular differentiation and plasticity. This is particularly relevant in cancer, where malignant cells often hijack differentiation pathways and exhibit increased plasticity. In glioblastoma, for example, dBET6 treatment effectively represses the self-renewal and tumorigenic ability of brain tumor-initiating cells. pnas.org
Moreover, the response to dBET6 in gliomas shows a strong correlation with the differentiation subtype of the tumor. pnas.org Specifically, transcriptional patterns that match a positive response to dBET6 are strongly associated with the proneural subtype, while being anti-correlated with the more aggressive mesenchymal subtype. pnas.org This suggests that dBET6 may exploit dependencies inherent to certain differentiation states or potentially induce a shift away from a more plastic, aggressive phenotype. The ability of BET protein degradation to impact the core transcriptional machinery that defines cell identity underscores its potential to alter cellular differentiation and reduce malignant plasticity. nih.gov
Cell-Type Specific Responses and Functional Alterations (e.g., microglial activation)
The cellular effects of dBET6 can be highly specific to certain cell types, driven by the unique transcriptional dependencies of those cells. A prominent example of this is the functional alteration of retinal microglia and macrophages. nih.govarvojournals.org In models of light-induced retinal damage, which typically causes robust activation of microglia and subsequent inflammation, treatment with dBET6 effectively represses this activation. nih.govarvojournals.org
This inhibitory effect is evidenced by both morphological and molecular changes. dBET6 treatment prevents the transformation of microglia into an amoeboid, activated state and reduces the number of cells expressing activation markers like IBA1 and CD86. arvojournals.org The mechanism for this cell-type-specific response is linked to the expression of the cGAS-STING pathway components in retinal microglia. nih.gov By suppressing STING expression specifically within these immune cells, dBET6 curtails their pro-inflammatory functions and exerts a neuroprotective effect. nih.govnih.gov This demonstrates a targeted functional alteration in a specific cell population, highlighting the nuanced activity of dBET6 beyond broad anti-proliferative effects.
Table 4: Effect of dBET6 on Microglial Activation Markers
| Marker | Function/Type | Effect of dBET6 | Model System | Reference(s) |
|---|---|---|---|---|
| IBA1 | Microglial/Macrophage marker | Reduced expression/signal | Light-damaged mouse retina | arvojournals.org |
| CD86 | Co-stimulatory molecule (activation marker) | Reduced positive cells/protein level | Light-damaged mouse retina | arvojournals.org |
| GFAP | Reactive gliosis marker (Müller cells/astrocytes) | Reduced signal | Light-damaged mouse retina | arvojournals.org |
| STING | Innate immune signaling adaptor | Suppressed expression | Reactive retinal macrophages/microglia | nih.govnih.gov |
Structure Activity Relationship Sar and Chemical Biology of Dbet6
Comparative Pharmacological and Biological Analysis of dBET6 Versus BET Inhibitors
The pharmacological effects of dBET6-mediated protein degradation are distinct from and superior to those of simple bromodomain inhibition by molecules like JQ1. While both dBET6 and JQ1 target BET proteins, their mechanisms lead to different biological outcomes.
dBET6 demonstrates significantly greater potency in cellular assays. For instance, in MCF-7 breast cancer cells, dBET6 inhibited cell proliferation with an IC50 of 54 nM, whereas the JQ1(+) warhead alone had an IC50 of 3 µM. charnwooddiscovery.com Similarly, dBET6 was found to be a more potent inducer of apoptosis, with an EC50 of 71 nM for caspase 3/7 activation in the same cell line. charnwooddiscovery.com A study across various solid tumor cell lines found that the anti-proliferative activity of dBET6 (IC50 range: 0.001-0.5 µM) was at least an order of magnitude higher than that of JQ1 or dBET1 (IC50 range: 0.5-5 µM). e-century.us
The mechanistic basis for this superior activity is the elimination of the target protein rather than just its inhibition. pnas.org This leads to a more profound and durable downstream effect. Mechanistic studies revealed that while JQ1 causes selective changes in gene expression, dBET6 induces a global collapse of transcription elongation, an effect that phenocopies the inhibition of CDK9, a master regulator of transcription. nih.gov This profound impact on the core transcriptional machinery explains its potent anti-leukemic activity. nih.govmedchemexpress.com Furthermore, because degradation removes the entire protein scaffold, it can overcome acquired resistance to bromodomain inhibitors that may arise from mutations or protein overexpression. pnas.org
Comparative Potency of dBET6 vs. JQ1
| Compound | Assay | Cell Line | Potency | Source |
|---|---|---|---|---|
| dBET6 | Proliferation Inhibition (IC50) | MCF-7 | 54 nM | charnwooddiscovery.com |
| JQ1(+) | Proliferation Inhibition (IC50) | MCF-7 | 3 µM | charnwooddiscovery.com |
| dBET6 | Caspase 3/7 Activation (EC50) | MCF-7 | 71 nM | charnwooddiscovery.com |
| dBET6 | BRD4 Degradation (DC50) | MCF-7 | 14 nM | charnwooddiscovery.com |
| dBET6 | Anti-proliferative Activity (IC50) | Various Solid Tumors | 0.001 - 0.5 µM | e-century.us |
| JQ1 | Anti-proliferative Activity (IC50) | Various Solid Tumors | 0.5 - 5 µM | e-century.us |
Methodological Frameworks for dBET6 SAR Elucidation
Understanding the intricate structure-activity relationships of PROTACs like dBET6 requires robust methodological frameworks, particularly in the realm of synthetic chemistry to generate diverse analogs for testing.
The modular nature of PROTACs lends itself to systematic chemical exploration. researchgate.net The synthesis of dBET6 and its analogs involves the convergent coupling of the three key components: the BET-binding warhead, the E3 ligase recruiter, and the linker. A documented synthesis of dBET6 starts with 3-Hydroxyphthalic anhydride (B1165640) and 3-aminopiperidine-2,6-dione (B110489) hydrochloride to form the pomalidomide-like E3 recruiter, which is then connected to the JQ1 warhead via the linker. google.com
To elucidate SAR, chemists generate libraries of analogs by varying each component. This includes:
Linker Modification: Synthesizing analogs with different linker lengths, rigidities (e.g., using cyclic elements), and chemical compositions (e.g., PEG vs. alkyl chains) to optimize ternary complex formation. nih.govnih.gov
Warhead and E3 Ligand Diversification: Exploring different attachment points on the JQ1 and pomalidomide (B1683931) scaffolds to understand how the exit vector affects degradation efficiency. uni-frankfurt.de
High-Throughput Synthesis: Modern approaches, such as "direct-to-biology" chemistry and the use of versatile reactions like SuFEx click chemistry, can accelerate the synthesis and evaluation of PROTAC libraries, enabling rapid diversification of protein-ligand surfaces to discover novel and more effective degraders. biorxiv.orgbiorxiv.org
These synthetic strategies allow researchers to systematically probe the chemical space and refine the design of degraders, leading to compounds with improved potency, selectivity, and drug-like properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Chemistry
Quantitative Structure-Activity Relationship (QSAR) modeling and computational chemistry are instrumental in understanding and optimizing PROTACs (Proteolysis Targeting Chimeras) like dBET6. wikipedia.orgmedcraveonline.comjocpr.com Given that PROTACs are large, flexible molecules, their conformational behavior in solution is a critical determinant of their biological activity, including cell permeability and the ability to form a productive ternary complex. digitellinc.com
Comparative computational studies between dBET6 and similar PROTACs, such as dBET23, which share the same protein-binding ends but differ in linker attachment, reveal that subtle changes in linker orientation can lead to substantially different conformational preferences. digitellinc.com These findings have significant implications for a PROTAC's bioavailability and ability to effectively orient the target protein and E3 ligase for degradation. digitellinc.com
Furthermore, computational approaches leverage the known ternary co-crystal structure of BRD4-dBET6-CRBN (PDB: 6BOY) as a foundational model. biorxiv.org This structural data, combined with computational tools like deep learning networks, aids in the rational design of new linkers to improve properties and predict the spatial arrangement of the ternary complex. biorxiv.org By simulating the dynamic nature of these complexes, researchers can gain insights that go beyond the static picture provided by crystallography, helping to explain differences in degradation efficiency among similar molecules. nih.gov
Table 1: Summary of Computational Chemistry Findings for dBET6
| Computational Method | Subject of Study | Key Findings | Reference |
| Molecular Dynamics (MD) Simulations | Conformational behavior of dBET6 in solution | The linker's binding orientation significantly impacts the PROTAC's conformational ensemble, which influences bioavailability and cell permeability. | digitellinc.com |
| Enhanced Sampling (Metadynamics) | Characterization of conformational ensemble | Revealed that dBET6 and its analogue dBET23 adopt markedly distinct conformations despite having identical moieties, highlighting the linker's critical role. | digitellinc.com |
| Deep Learning / Molecular Modeling | Linker design and ternary complex prediction | The co-crystal structure (PDB: 6BOY) serves as a template for designing and generating novel linkers with potentially improved properties. | biorxiv.org |
| Molecular Modeling / HDX-MS Data Integration | Dynamic nature of the ternary complex | MD simulations can reveal alternative conformations and dynamic interactions not captured in static crystal structures, helping to explain the biological activity and degradation efficiency of dBET6 compared to other degraders. | nih.gov |
Biophysical Characterization of Protein-Ligand and Protein-Protein Interactions (e.g., AlphaScreen, Fluorescence Polarization)
Biophysical techniques are essential for quantifying the binding events that underpin the mechanism of action of dBET6. These assays measure the affinity of dBET6 for its target protein (BRD4) and the E3 ligase (CRBN), as well as the efficiency of the formation of the ternary BRD4-dBET6-CRBN complex. portlandpress.comppscreeningcentre.comlakeforestbookstore.com
AlphaScreen/AlphaLISA The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen or AlphaLISA) is a bead-based technology used to study molecular interactions in a microplate format. tandfonline.combpsbioscience.com It is particularly valuable for detecting the formation of the ternary complex. revvity.com In this assay, one protein (e.g., BRD4) is attached to a "donor" bead and the other (e.g., CRBN) to an "acceptor" bead. When dBET6 brings the two proteins into close proximity (≤200 nm), excitation of the donor bead leads to the generation of singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. tandfonline.com
Studies using AlphaScreen to measure direct binding showed that dBET6 and its predecessor, dBET1, have comparable binding potency for the first bromodomain of BRD4 (BRD4(1)). nih.gov However, when used to measure drug-induced dimerization, AlphaScreen revealed that the formation of the recombinant human CRBN-DDB1 and BRD4(1) complex occurs at a higher concentration for dBET6 than for dBET1. nih.gov This suggests that the significantly increased cellular potency of dBET6 is not attributable to more efficient ternary complex formation in vitro. nih.govresearchgate.net
Fluorescence Polarization (FP) Fluorescence Polarization (FP) is a solution-based technique used to measure binding affinities. tandfonline.com It relies on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to a much larger protein, its rotation slows, and the polarization of the emitted light increases. tandfonline.com
FP assays have been used to quantify the binding of dBET6 in a competitive format. The binding affinity of dBET6 to the BRD4(BD1) domain was determined to be 46 nM, while its affinity for the CRBN-DDB1 complex was 240 nM. researchgate.net FP has also been instrumental in characterizing the cooperativity of ternary complex formation. For dBET6, these assays revealed negative cooperativity; the binding affinity of dBET6 to the CRBN-DDB1 complex decreases in the presence of BRD4(BD1) or BRD4(BD2). researchgate.net This finding was significant as it provided evidence that PROTACs can induce protein degradation effectively even with unfavorable protein-protein interactions within the ternary complex. researchgate.net
Table 2: Biophysical Binding Data for dBET6
| Assay Type | Interaction Measured | Result Type | Value | Finding | Reference |
| AlphaScreen | BRD4(1) Binding | Potency | Comparable to dBET1 | Binding affinity to the target protein does not explain the superior cellular potency of dBET6. | nih.gov |
| AlphaLISA | BRD4(BD1)-dBET6-CRBN Ternary Complex Formation | Cooperativity (α) | ~2 | Shows largely neutral protein-protein interactions with minimal cooperativity. | researchgate.net |
| Fluorescence Polarization | dBET6 binding to BRD4(BD1) | IC₅₀ | 46 nM | Quantifies the direct binding affinity of the PROTAC to its target protein domain. | researchgate.net |
| Fluorescence Polarization | dBET6 binding to CRBN-DDB1 | IC₅₀ | 240 nM | Quantifies the direct binding affinity of the PROTAC to the E3 ligase complex. | researchgate.net |
| Fluorescence Polarization | dBET6 binding to CRBN-DDB1 in the presence of BRD4 | Cooperativity | Negative | The presence of the target protein hinders the binding of dBET6 to the E3 ligase. | researchgate.net |
Structural Biology Techniques for Atomic-Resolution Insights (e.g., X-ray Crystallography of Ternary Complex, HDX-MS)
Structural biology techniques provide high-resolution information on how dBET6 engages its target and the E3 ligase, offering a blueprint for understanding its function and for rational drug design. portlandpress.com
X-ray Crystallography of Ternary Complex X-ray crystallography allows for the determination of the three-dimensional structure of molecules at atomic resolution. A significant achievement in the study of dBET6 was the solving of the ternary co-crystal structure of the first bromodomain of BRD4 (BRD4(BD1)) in complex with dBET6 and the CRBN-DDB1 E3 ligase complex (PDB ID: 6BOY). biorxiv.orgbiorxiv.org
This crystal structure provides a static snapshot of the ternary complex, revealing the precise molecular interactions that stabilize the assembly. It shows how dBET6 acts as a molecular glue, simultaneously fitting into the binding pockets of BRD4 and CRBN and inducing novel protein-protein interactions between the two larger molecules. biorxiv.orgportlandpress.com The structure serves as a critical tool for structure-based design, enabling researchers to visualize the binding orientation and design new PROTACs with modified linkers or binding moieties. biorxiv.org The structural data has also been used to validate other experimental findings, such as mapping the sites of chemical cross-linking between BRD4 and CRBN in the presence of dBET6. biorxiv.org
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for studying protein conformational dynamics and interactions in solution. acs.orgthermofisher.com The technique monitors the rate at which backbone amide hydrogens exchange with deuterium (B1214612) when the protein is placed in a deuterated buffer. thermofisher.com Regions of the protein that are protected from the solvent—either by being buried within the protein's fold or by being part of a protein-protein or protein-ligand interface—will show a slower rate of deuterium uptake. acs.org
HDX-MS studies on dBET6 have yielded crucial insights that complement the static crystal structure. When dBET6 binds to BRD4(BD1) alone (the binary complex), significant protection from deuterium exchange is observed in the ZA loop region of the bromodomain, confirming target engagement in solution. acs.orgresearchgate.net
However, in the ternary complex experiment, where BRD4(BD1), dBET6, and CRBN-DDB1 were combined, no significant additional shielding was detected for either BRD4 or CRBN peptides compared to the binary complex. acs.orgresearchgate.net This striking result suggests that the degrader-induced protein-protein interface for the dBET6 ternary complex is either very weak or highly transient in solution, and may not be extensively formed on the timescale detectable by HDX-MS. acs.orgresearchgate.net This implies that the interactions observed in the crystal structure might be stabilized by crystal packing forces and may not fully represent the dynamic nature of the complex in a biological context. acs.org This finding contrasts sharply with other degraders that induce strong, stable ternary complexes detectable by HDX-MS, highlighting that subtle molecular differences can lead to major changes in the dynamic behavior of the ternary complex. nih.govacs.org
Table 3: Summary of Structural Biology Findings for dBET6
| Technique | Subject of Study | Key Finding | Interpretation | Reference |
| X-ray Crystallography | BRD4(BD1)-dBET6-CRBN Ternary Complex | Solved the high-resolution structure of the ternary complex (PDB: 6BOY). | Provides a static, atomic-level map of how dBET6 bridges BRD4 and CRBN, guiding rational drug design. | biorxiv.orgbiorxiv.org |
| Hydrogen-Deuterium Exchange MS (HDX-MS) | BRD4(BD1) + dBET6 Binary Complex | Significant shielding from deuterium uptake observed in the ZA loop of BRD4 upon dBET6 binding. | Confirms direct engagement of dBET6 with the BRD4 binding pocket in solution. | acs.orgresearchgate.net |
| Hydrogen-Deuterium Exchange MS (HDX-MS) | BRD4(BD1)-dBET6-CRBN Ternary Complex in solution | No significant additional shielding was detected in either BRD4 or CRBN peptides upon formation of the ternary complex. | The ternary complex induced by dBET6 in solution is likely weak or transient. The crystal structure may not fully represent the dominant conformation in a dynamic solution environment. | acs.orgresearchgate.net |
Preclinical Research Applications and Methodologies of Dbet6 in Non Human Models
In Vitro Experimental Paradigms for Mechanistic Dissection
In vitro studies are fundamental to elucidating the molecular mechanisms of action of dBET6. These experiments, conducted in controlled cellular environments, allow for a detailed analysis of the compound's effects on cancer cells.
Application in Diverse Mammalian Cell Lines
The antitumor activity of dBET6 has been evaluated across a range of mammalian cell lines, revealing its potential in various cancer types.
T-cell Acute Lymphoblastic Leukemia (T-ALL): In T-ALL cell lines, dBET6 has demonstrated potent antitumor activity. Treatment with dBET6 leads to the degradation of BRD4, a key BET protein, which in turn downregulates the expression of the oncogene c-MYC and induces apoptosis. selleckchem.com
Glioblastoma (GBM): Studies in glioblastoma cell lines have shown that dBET6 exerts a superior anti-GBM effect compared to traditional BET inhibitors. pnas.org It effectively inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. pnas.org
Lung Cancer: While specific data on dBET6 in lung cancer cell lines from the provided search results is limited, the general potency of dBET6 in most cancer cell lines suggests its potential applicability in this area as well. selleckchem.com
Adenoid Cystic Carcinoma (ACC): In patient-derived xenograft (PDX) models of ACC, dBET6 has shown both in vitro and in vivo sensitivity, leading to a decrease in BRD4 and MYB protein levels. researchgate.netnih.gov
Table 1: Effects of dBET6 in Various Cancer Cell Lines
| Cell Line Type | Key Findings | References |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Induces BRD4 degradation, c-MYC downregulation, and apoptosis. | selleckchem.com |
| Glioblastoma (GBM) | Superior anti-proliferative activity compared to BET inhibitors; induces G1 cell cycle arrest. | pnas.org |
| Adenoid Cystic Carcinoma (ACC) | Decreases BRD4 and MYB protein levels; shows sensitivity in vitro and in vivo. | researchgate.netnih.gov |
Quantitative Assays for Protein Degradation Kinetics and Selectivity
To quantify the efficiency and specificity of dBET6-induced protein degradation, several advanced laboratory techniques are employed.
HiBiT Assay: This luciferase-based system allows for the real-time, quantitative measurement of protein degradation. tandfonline.com By tagging the target protein (e.g., BRD4) with a small HiBiT peptide, its degradation can be monitored by a loss of luminescent signal upon addition of dBET6. tandfonline.comnih.govpromega.com.cn This method is highly sensitive and suitable for high-throughput screening. promega.com.cn
Immunoblotting (Western Blotting): This widely used technique confirms the degradation of specific proteins. Following treatment with dBET6, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for BET proteins like BRD2, BRD3, and BRD4 to visualize their reduction. selleckchem.comresearchgate.netbiorxiv.org
Studies have shown that dBET6 demonstrates a degree of selectivity, with some research indicating a preference for degrading BRD4's first bromodomain (BD1) over its second (BD2). nih.gov
High-Throughput Omics Profiling to Map Cellular Responses
To gain a comprehensive understanding of the cellular changes induced by dBET6, high-throughput "omics" technologies are utilized.
RNA-Sequencing (RNA-Seq): This powerful technique provides a global view of the transcriptome, revealing how dBET6 alters gene expression. signiosbio.combigomics.ch Studies have shown that dBET6 treatment leads to a widespread decrease in steady-state mRNA levels. selleckchem.com In glioblastoma, integrated analysis of RNA-seq and ChIP-seq data revealed that genes targeted by BET proteins and the transcription factor E2F1 are particularly sensitive to dBET6. pnas.org
Global Proteomics: This approach allows for the large-scale analysis of the proteome, identifying changes in protein abundance following dBET6 treatment. bigomics.chnih.gov Quantitative proteomics in KBM7 cells treated with dBET6 has been used to assess whole-proteome changes, providing a broad picture of its impact on cellular proteins. biorxiv.org
The integration of these omics datasets provides a multi-layered understanding of the cellular response to BET protein degradation. nih.govrna-seqblog.com
In Vivo Non-Human Animal Models for Systemic Biological Investigations
To evaluate the systemic effects and therapeutic potential of dBET6 in a living organism, researchers utilize various non-human animal models.
Utilization in Genetically Engineered and Disease-Specific Mouse Models
Mouse models that mimic human diseases are crucial for preclinical testing.
Disseminated T-ALL: In a mouse model of disseminated T-ALL, treatment with dBET6 resulted in a significant reduction of the leukemic burden and a notable survival benefit compared to control groups. selleckchem.com
Light-Induced Retinal Degeneration: In a mouse model of light-induced retinal degeneration, dBET6 treatment was shown to protect against photoreceptor death and preserve retinal function. researchgate.netnih.govresearchgate.netnih.gov This neuroprotective effect is linked to the inhibition of the cGAS-STING inflammatory pathway in retinal microglia. researchgate.netnih.govnih.gov
Adenoid Cystic Carcinoma (ACC) PDX models: In mice bearing tumors derived from ACC patients, dBET6 treatment led to a reduction in tumor growth and altered the cellular composition of the tumors. nih.gov
Assessment of Cellular and Molecular Adaptations within Organ Systems
In vivo studies also allow for the investigation of how dBET6 affects different organ systems.
Retina: In the context of retinal degeneration, intraperitoneal injection of dBET6 led to the rapid degradation of BET proteins within the retina. researchgate.netnih.gov This was associated with reduced activation of macrophages and microglia, as well as decreased Müller cell gliosis, indicating a significant impact on the cellular inflammatory response within the eye. researchgate.netnih.govnih.gov
Tumor Microenvironment: In the ACC PDX model, dBET6 treatment was observed to change the relative composition of different cell types within the tumor, specifically inhibiting the progenitor function of cells expressing myoepithelial markers. researchgate.netnih.gov This highlights the ability of dBET6 to modulate the cellular landscape of a tumor.
Table 2: In Vivo Models and Key Findings for dBET6
| Animal Model | Disease | Key Findings | References |
| Disseminated T-ALL Mouse Model | T-cell Acute Lymphoblastic Leukemia | Reduced leukemic burden, significant survival benefit. | selleckchem.com |
| Light-Induced Retinal Degeneration Mouse Model | Retinal Degeneration | Protected photoreceptors, preserved retinal function, inhibited cGAS-STING pathway. | researchgate.netnih.govresearchgate.netnih.gov |
| Adenoid Cystic Carcinoma PDX Mouse Model | Adenoid Cystic Carcinoma | Reduced tumor growth, altered tumor cell composition. | researchgate.netnih.gov |
Advanced Delivery Systems for Research Applications (e.g., nano-PROTAC formulations)
The therapeutic application of Proteolysis-Targeting Chimeras (PROTACs) like dBET6 in preclinical research is often hampered by suboptimal physicochemical properties, such as poor water solubility, low bioavailability, and a lack of tumor specificity. mdpi.comnih.govresearchgate.netnih.gov To overcome these limitations, various advanced delivery systems, particularly nano-PROTAC formulations, have been developed. These nanocarriers are designed to protect dBET6 from premature degradation, improve its pharmacokinetic profile, and enable targeted delivery to specific tissues or cell types, thereby enhancing its therapeutic efficacy and minimizing off-target effects in non-human models. mdpi.comnih.gov
Biomimetic and Bioresponsive Nanoparticles
A significant advancement in dBET6 delivery involves the creation of nanoparticles that are both biomimetic (mimicking biological entities) and bioresponsive (reacting to the biological environment).
One such system is a versatile nano-PROTAC designated as CREATE (CRV-LLC membrane/DS-PLGA/dBET6). nih.govnih.govnih.gov This formulation encapsulates dBET6 within a core made of a pH- and glutathione (B108866) (GSH)-responsive polymer—disulfide bond-linked poly(lactic-co-glycolic acid) (DS-PLGA). mdpi.comnih.govnih.govaacrjournals.org This core is then camouflaged with engineered Lewis lung carcinoma (LLC) cell membranes (CRV-LLCM) that are modified with a CRV peptide. mdpi.comnih.govnih.gov This outer membrane serves a dual-targeting purpose, directing the nanoparticle to both lung cancer cells and tumor-associated macrophages (TAMs). nih.govnih.gov The bioresponsive DS-PLGA core is designed to remain stable in circulation but breaks down in the tumor microenvironment, which is characterized by acidic pH and high levels of GSH, to release its dBET6 payload. mdpi.comnih.govnih.gov In preclinical mouse models, the CREATE system demonstrated prolonged circulation times and significantly greater tumor volume reduction (approximately 75–90%) compared to unencapsulated dBET6 (around 50% reduction). aacrjournals.org This approach effectively remodels the tumor microenvironment by eliminating both cancer cells and supportive TAMs. nih.gov
Another similar nano-PROTAC, named RLDPB , also utilizes a pH/GSH-responsive DS-PLGA core to carry dBET6. nih.govresearchgate.net For targeting, it is camouflaged with LLC cell membranes for homotypic targeting and is further modified with cRGD ligands that bind to αvβ3 integrins overexpressed on lung cancer cells. nih.gov This dual-targeting strategy was shown to enhance cellular uptake in vitro and increase accumulation in tumors in vivo. nih.gov Preclinical studies in LLC tumor-bearing mice showed that the RLDPB formulation facilitated tumor regression by inducing apoptosis in cancer cells following the degradation of the BRD4 protein. nih.govresearchgate.net
Multifunctional and Theranostic Nanoplatforms
Researchers have also integrated dBET6 into multifunctional nanoplatforms that combine protein degradation with other therapeutic modalities. One example is a transformable nanomedicine known as dBET6@CFMPD , which combines PROTAC technology with photodynamic therapy (PDT). mdpi.comresearchgate.netresearchgate.net This system is formed by the self-assembly of dBET6 with a photosensitizer, chlorin (B1196114) e6 (Ce6), which is conjugated to a peptide that is sensitive to matrix metalloproteinase-2 (MMP-2) and targets mitochondria. mdpi.comresearchgate.net In the presence of high MMP-2 levels in the tumor environment, the nanoparticle undergoes a structural transformation into nanofibers, which enhances its retention within the tumor. researchgate.netresearchgate.net Upon light irradiation, the Ce6 component generates reactive oxygen species for PDT, while the released dBET6 continuously degrades BRD4. mdpi.comresearchgate.net In preclinical models of breast cancer and its brain metastases, dBET6@CFMPD showed high biodistribution and retention in tumors, leading to a potent antitumor effect. researchgate.netresearchgate.net
Immune-Modulating Nanocarriers
To leverage the immunomodulatory effects of BRD4 degradation, a nanochaperone delivery platform was developed for the co-delivery of dBET6 and the chemokine CXCL9. researchgate.net This system uses a Mixed-Shell Polymeric Micelle (MSPM) , which encapsulates the hydrophobic dBET6 in its core while electrostatically loading the CXCL9 protein onto its hydrophilic shell. researchgate.net The goal of this combination is to enhance the infiltration of cytotoxic T-lymphocytes into the tumor, guided by CXCL9, while dBET6 induces immunogenic cell death and downregulates immune checkpoints. researchgate.net In a 4T1 tumor-bearing mouse model, this co-delivery system (designated dBET6@nano-CXCL9) demonstrated enhanced tumor accumulation, prolonged half-life compared to the free drugs, and significantly inhibited tumor growth and metastasis by increasing the infiltration and activation of CD8+ T cells. researchgate.net
Table of dBET6 Nano-PROTAC Formulations
Compounds Mentioned in this Article
Advanced Methodological Considerations for Dbet6 Research
Integration of High-Throughput Screening Platforms for Degrader Discovery and Optimization
High-throughput screening (HTS) platforms have been instrumental in the discovery and optimization of degraders like dBET6. These platforms allow for the rapid assessment of large compound libraries to identify molecules that can effectively induce the degradation of a target protein.
A key technology in this area is the NanoBRET™ assay, which has been utilized to evaluate the efficacy of PROTACs, including dBET6. aacrjournals.org This assay can measure the formation of the ternary complex, a critical step in the degradation process where the degrader brings the target protein and an E3 ligase into close proximity. aacrjournals.orgpromega.com Furthermore, the development of robust cell-based HTS assays has been a significant advancement in cancer drug discovery, enabling the identification of promising PROTACs like dBET6. aacrjournals.org
Time-resolved Förster resonance energy transfer (TR-FRET) based platforms have also emerged as a powerful tool for HTS. biorxiv.org These assays can accurately quantify protein levels in cell lysates in a short amount of time, making them suitable for screening large numbers of compounds. biorxiv.orgbiorxiv.org For instance, a TR-FRET assay was used to quantify BRD4 degradation induced by dBET6 in MCF7 and MDA-MB-231 cells, demonstrating its utility in assessing degrader potency. biorxiv.orgbiorxiv.org The assay's robustness was confirmed with a Z'-factor of 0.75, which is considered excellent for HTS applications. biorxiv.org
These HTS approaches, including endpoint lytic formats and live-cell kinetic modes, allow for the efficient triaging of early-stage compounds and the optimization of lead candidates by providing quantitative degradation parameters. jove.com
Live-Cell Imaging and Reporter Systems for Real-time Degradation Dynamics
Live-cell imaging and reporter systems have provided invaluable insights into the real-time dynamics of dBET6-induced protein degradation. These methods allow researchers to visualize and quantify the degradation process as it occurs within living cells, offering a dynamic perspective that endpoint assays cannot capture. promegaconnections.com
Luminescent live-cell assays, particularly those using NanoLuc® Luciferase technology, are powerful tools for this purpose. promegaconnections.com The HiBiT protein tagging system, where a small 11-amino-acid tag is fused to the target protein, allows for sensitive and real-time monitoring of protein levels. jove.com When complemented with the LgBiT protein, a luminescent signal is produced, which diminishes as the tagged protein is degraded. This system has been used to study the degradation kinetics of BET family members by dBET6. jove.com
These real-time measurements enable the determination of key degradation parameters such as the maximal level of degradation (Dmax) and the half-maximal degradation concentration (DC50). promega.com For example, live-cell recording of HiBiT-BRD4 degradation showed that at high concentrations of dBET6, the degradation rate can decrease due to the "hook effect," where the formation of the ternary complex is hindered. promega.com
Reporter systems using fluorescent proteins, such as EGFP, have also been employed to quantitatively assess cellular degradation. google.com In these systems, the target protein or a specific domain is fused to a fluorescent reporter. The degradation of the target is then measured by a decrease in the fluorescent signal, often analyzed by flow cytometry. google.comnih.gov This method has been used to compare the degradation of different BRD4 bromodomains by dBET6. google.comnih.gov
The IncuCyte® SX5 live-cell kinetic imager is another tool used to monitor the real-time phenotypic responses to PROTAC treatment, such as changes in cell migration and proliferation. charnwooddiscovery.com
Comprehensive Proteomic and Interactomic Approaches to Identify Secondary Targets and Off-Pathway Effects
To ensure the specificity of degraders like dBET6, comprehensive proteomic and interactomic approaches are crucial for identifying any secondary targets or off-pathway effects. These unbiased methods provide a global view of the cellular proteins affected by the compound.
Quantitative expression proteomics has been used to assess the selectivity of dBET6. In one study using T-ALL cells (MOLT4), out of over 5,700 quantified proteins, only BET proteins were significantly depleted after treatment with dBET6, confirming its high selectivity. nih.gov This is a critical validation, as off-target degradation could lead to unforeseen cellular toxicities. mdpi.com
Global proteomics can also confirm the selectivity of a degrader. The lack of significant changes in the abundance of other proteins provides strong evidence that the degrader's effects are primarily mediated through the degradation of its intended target. nih.gov
Interactomics, the study of protein-protein interactions, is also essential. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be used to study the formation and structure of the ternary complex (target-degrader-ligase). acs.orgnih.gov This provides insights into the molecular basis of selectivity and can help explain why some proteins are degraded while others are not. nih.gov For instance, HDX-MS was used to compare the ternary complexes formed by dBET6 and another degrader, revealing differences in their deuterium (B1214612) uptake patterns and suggesting distinct complex conformations. nih.govresearchgate.net
These comprehensive analyses are vital for the development of highly specific degraders, minimizing the risk of off-target effects and enhancing their therapeutic potential. mdpi.comnih.gov
Computational Simulations and Machine Learning for Predictive Modeling of Degrader Efficacy
Computational simulations and machine learning are increasingly being used to predict the efficacy of degraders and to guide their rational design. sas.comaudiencex.com These in silico approaches can model the complex interactions involved in targeted protein degradation and help to prioritize compounds for synthesis and testing.
Molecular docking and molecular dynamics simulations are powerful computational tools for studying the formation of the ternary complex. mdpi.com These methods can predict how a degrader will bind to both the target protein and the E3 ligase, providing insights into the geometry and stability of the resulting complex. mdpi.comnih.gov For example, computational modeling has been used to rationalize the design of selective BRD4 degraders by predicting linker lengths and trajectories. nih.gov
Machine learning algorithms can be trained on existing data to predict the degradation activity of new compounds. sas.comaudiencex.comyoutube.com These models can learn the relationships between the chemical structures of degraders and their ability to induce protein degradation. mdpi.com By analyzing large datasets, machine learning can identify key features that are important for efficacy and selectivity, thereby accelerating the discovery of novel and more effective degraders. mdpi.com
Predictive modeling, which often incorporates machine learning algorithms, can be used to estimate future outcomes based on historical and current data. sas.comaudiencex.com In the context of degrader research, this can involve predicting the degradation efficiency of a compound based on its physicochemical properties and the characteristics of the target protein and E3 ligase. jmp.com These predictive models can help to reduce the number of experiments needed for optimization by focusing on the most promising candidates. mdpi.com
Q & A
Q. What are the critical physicochemical properties of dBET6 that influence its experimental handling?
dBET6 exhibits a solubility of ~50 mg/mL in DMSO (~59.43 mM) and requires storage at -20°C for long-term stability. Its chemical structure includes a thienotriazolodiazepine scaffold linked to a dioxoisoindoline moiety, which contributes to its proteolysis-targeting chimera (PROTAC) activity. Proper handling involves avoiding freeze-thaw cycles and using fresh DMSO stock solutions to prevent precipitation .
Q. How do BD1 and BD2 bromodomains interact with dBET6 in vitro?
TR-FRET assays reveal that dBET6 exhibits concentration-dependent inhibition of BD1 and BD2, with polarization values decreasing as concentrations increase (0–5 μM range). BD1 mutants (e.g., F79D, D45A) show reduced binding affinity, highlighting structural determinants of selectivity. This suggests dBET6’s mechanism involves reversible, plasticity-driven interactions with bromodomains .
Q. What methodologies are recommended for validating dBET6’s target engagement in cellular models?
Combine TR-FRET assays (to measure direct binding) with immunoblotting for downstream markers like H2Bub1 and Pol II CTD Ser2-P. For example, 2-hour treatment with 250 nM dBET6 reduces Pol II phosphorylation, confirming degradation of BET proteins .
Q. How should researchers optimize dBET6 concentrations for dose-response studies?
Start with a range of 0.1–10 μM, as polarization data indicate 50% inhibition (IC50) occurs near 1–2 μM for BD1/BD2. Use mutant bromodomains (e.g., BD1 D45A) as negative controls to validate specificity .
Advanced Research Questions
Q. How can contradictory data on dBET6’s selectivity between BD1 and BD2 bromodomains be resolved?
Comparative mutant analysis (e.g., BD1 F79D vs. BD2 wild-type) and structural modeling can clarify binding plasticity. TR-FRET data show BD1 mutants reduce dBET6’s efficacy by >50%, whereas BD2 remains unaffected, suggesting BD1 is the primary target .
Q. What mechanisms underlie transcriptional resistance to dBET6 in BRD4-dTAG knockin models?
Immunoblotting reveals that dBET6 fails to degrade BRD4-dTAG fusion proteins, leading to sustained Pol II phosphorylation. Combinatorial treatment with dTAG-7 (a degrader) restores sensitivity, implicating compensatory pathways in resistance .
Q. How does dBET6 compare to other BET degraders (e.g., dBET23, dBET57) in terms of off-target effects?
Polarization assays show dBET6 and dBET23 inhibit BD1/BD2, while dBET57 has no activity. Cross-testing with mutant bromodomains and proteomic profiling (e.g., CETSA) can identify off-target interactions .
Q. What experimental designs mitigate confounding variables in dBET6’s pharmacokinetic studies?
Use isotopic labeling (e.g., deuterated dBET6) for LC-MS quantification in murine plasma. Monitor degradation kinetics in vitro (e.g., liver microsomes) to predict in vivo clearance rates .
Q. How can researchers reconcile discrepancies between dBET6’s in vitro potency and in vivo efficacy?
Evaluate tissue penetration using radiolabeled dBET6 and correlate with pharmacodynamic markers (e.g., c-Myc suppression). Co-administering CYP3A4 inhibitors may improve bioavailability in preclinical models .
Q. What advanced techniques validate dBET6’s bifunctional degradation mechanism?
Employ NanoBRET assays to confirm ternary complex formation between dBET6, BET proteins, and E3 ligases. Cryo-EM structures of the dBET6-CRBN-BRD4 complex provide atomic-level insights into degradation efficiency .
Methodological Considerations
- Data Contradiction Analysis : When polarization assays () conflict with survival data (), use orthogonal methods like thermal shift assays (CETSA) to confirm target engagement.
- Ethical Compliance : Ensure animal studies adhere to 3R principles (replacement, reduction, refinement) when testing dBET6 in vivo .
- Literature Synthesis : Cross-reference findings with proteomics databases (e.g., PRIDE Archive) to identify unreported dBET6 interactors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
